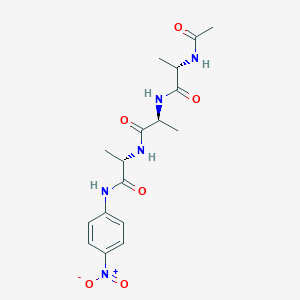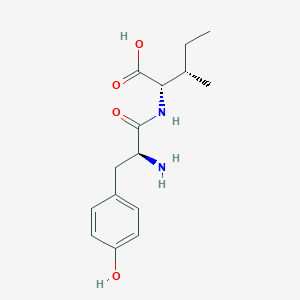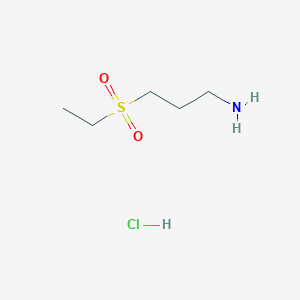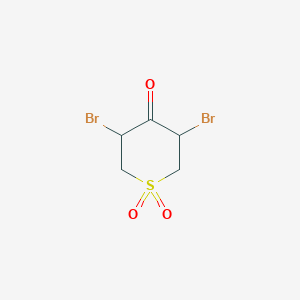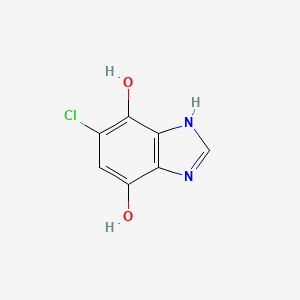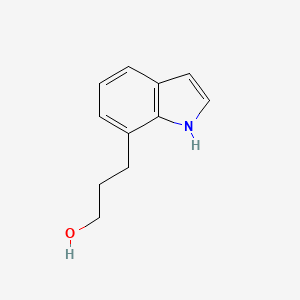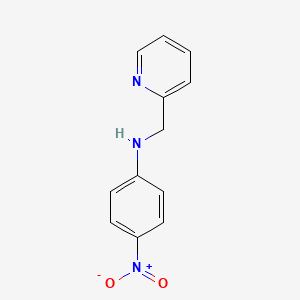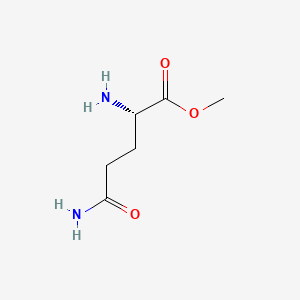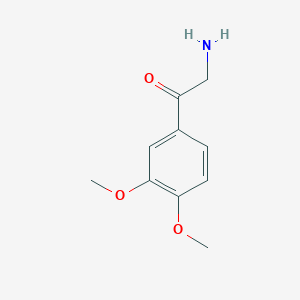
Met-Thr
説明
“Met-Thr” is a dipeptide formed from L-methionine and L-threonine residues . It plays a role as a metabolite and a Bronsted base .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methionine residue and a threonine residue. The formula of “this compound” is C9H18N2O4S . The InChI string and SMILES string provide more detailed structural information .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (average mass 250.31500, monoisotopic mass 250.09873 ), and its role as a Bronsted base .
科学的研究の応用
Role in Plant Nutrition and Genetic Engineering
Methionine (Met) and threonine (Thr) play significant roles in plant nutrition and have been the focus of genetic engineering to improve the nutritional quality of crops. In one study, antisense inhibition of threonine synthase in potato plants led to a remarkable increase in methionine content, highlighting the potential for developing crops with enhanced nutritional value (Zeh et al., 2001). Furthermore, the interplay between cystathionine gamma-synthase and threonine synthase in plants regulates the carbon flow towards methionine, indicating a complex regulation of these amino acids in plant metabolism (Amir, Hacham, & Galili, 2002).
Metabolism in Ruminants
In ruminants, the metabolism of methionine and threonine has been explored, revealing various catabolic pathways in rumen microorganisms. This understanding is crucial for improving the nutritional quality of livestock feed (Or-Rashid et al., 2001).
Methionine in Human Health and Disease
Methionine's role extends beyond basic nutrition, having implications in human health and disease. For instance, methionine restriction has been studied for its potential in cancer growth control and life-span extension, suggesting its influence on metabolic and epigenetic pathways (Cavuoto & Fenech, 2012). Additionally, methionine's role in metabolism, oxidative stress, and related diseases has been comprehensively reviewed, highlighting its multifaceted functions in the body (Martínez et al., 2017).
Biochemical and Molecular Aspects
The specific biochemical and molecular aspects of methionine biosynthesis in plants have been examined, showing its unique roles and regulatory mechanisms, which are different from other higher eukaryotes (Ravanel et al., 1998). This knowledge has practical applications in areas like herbicide design.
Transcriptional Responses in Yeast
In yeast, the transcriptional responses in the methionine/threonine biosynthetic pathway have been analyzed, revealing how these amino acids regulate gene expression and enzyme activities, crucial for understanding cellular processes in simple eukaryotes (Mountain et al., 1991).
Methionine in Metabolic Engineering
Metabolic engineering strategies have been employed to increase the levels of threonine and methionine in plants, as demonstrated in studies involving transgenic tobacco and soybean. These approaches aim to enhance the nutritional quality of crops and have implications for food security (Qi et al., 2011).
作用機序
Target of Action
Methionine is involved in protein synthesis and is a precursor to other important molecules like S-adenosylmethionine (SAMe), a universal methyl donor . Threonine, on the other hand, is a significant component of structural proteins such as collagen and elastin and plays a role in immune function.
Mode of Action
Methionine, as a precursor to SAMe, participates in methylation processes, influencing gene expression . Threonine is involved in protein structure and function, contributing to the overall stability and flexibility of proteins.
Biochemical Pathways
Methionine and threonine are involved in several biochemical pathways. Methionine is part of the methionine cycle, which produces SAMe, a critical molecule in methylation reactions . Threonine is a part of the glycolysis pathway and can be converted into pyruvate, contributing to energy production.
Pharmacokinetics
They are metabolized in the liver and other tissues and excreted as waste products in the urine .
特性
IUPAC Name |
(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKJTZWHIUWTTD-VQVTYTSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCSC)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: In what biological contexts is the "Met-Thr" sequence found?
A1: The "this compound" sequence is commonly found within various proteins across different species. For instance, it is present in:
- Avidin: An egg white glycoprotein with a high affinity for biotin. [, ]
- β-Lipotropin: A pituitary hormone precursor to several smaller peptides, including endorphins. [, , , , ]
- α-Endorphin: An endogenous opioid peptide with morphine-like activity. [, , , , , ]
- Pancreatic Ribonucleases: Enzymes involved in RNA degradation, found in high levels in ruminants. []
- Glucose Dehydrogenase: An enzyme involved in glucose metabolism, found in Bacillus megaterium. []
- p-Hydroxybenzoate Hydroxylase: An enzyme involved in the degradation of aromatic compounds, found in Pseudomonas fluorescens. []
- Calitoxin: A neurotoxin found in the sea anemone Calliactis parasitica. []
Q2: Does the "this compound" sequence have any specific structural implications for proteins?
A2: While not inherently structurally defining, the presence of "this compound" can influence protein structure and function:
- Glycosylation Site: In avidin and pancreatic ribonucleases, the "Asn-Met-Thr" sequence acts as a glycosylation site. This post-translational modification can impact protein folding, stability, and interactions. [, , ]
- Cleavage Site: The "this compound" bond can be a site for enzymatic cleavage during protein processing. For example, cathepsin G cleaves a specific "this compound" bond in Complement component 3 (C3). [] Similarly, proteinase K cleaves glucose dehydrogenase, releasing a fragment containing the "this compound" sequence. []
Q3: How does the "this compound" sequence influence the chemical synthesis of peptides?
A3: The "this compound" sequence can pose challenges during chemical peptide synthesis:
Q4: What is the significance of the "this compound" sequence in the context of endorphins and their activity?
A4: The "this compound" sequence is part of the active site of α-endorphin and other opioid peptides. [, , , , , ] While not solely responsible for activity, it contributes to the overall conformation and binding affinity of these peptides to opioid receptors.
Q5: Are there any known instances where the "this compound" sequence directly contributes to a protein's function?
A5: Research suggests a potential role of "this compound" in copper binding:
- Copper Binding Motifs: Studies on copper transport proteins identified methionine-rich sequences, including "this compound-Gly-Met," as potential copper-binding sites. [] These "Mets" motifs are believed to use thioether groups from methionine residues for selective Cu(I) binding. []
Q6: Has research explored the impact of modifying the "this compound" sequence on protein or peptide activity?
A6: Yes, several studies have investigated SAR around "this compound":
- Iodothyronine Deiodinase: Mutations in the "this compound" region of type I iodothyronine deiodinase (D1) significantly impacted its substrate specificity. For instance, inserting "Thr-Gly-Met-Thr-Arg" was crucial for efficient deiodination of reverse triiodothyronine (rT3). []
- HIV-1 Fusion Inhibitors: Incorporating a "this compound" hook structure at the N-terminus of HIV-1 fusion inhibitors like sifuvirtide significantly improved their antiviral activity. [] This modification enhanced binding affinity to the viral gp41 protein, leading to potent inhibition of viral entry. []
Q7: What analytical techniques are commonly employed to study peptides and proteins containing the "this compound" sequence?
A7: Various techniques are used, including:
- Protein Purification: Affinity chromatography, gel filtration, and ion exchange chromatography are commonly used to isolate and purify proteins containing "this compound". [, , , ]
- Peptide Sequencing: Edman degradation and mass spectrometry techniques help determine the amino acid sequence of peptides containing "this compound." [, , , , , , , ]
- Structural Analysis: X-ray crystallography and NMR spectroscopy provide insights into the three-dimensional structure of proteins containing "this compound." [, ]
- Functional Assays: Various bioassays, including cell-based assays and animal models, are used to assess the biological activity and function of peptides and proteins containing "this compound." [, , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



